molecular formula C11H15N3OS B4625194 5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No. B4625194
M. Wt: 237.32 g/mol
InChI Key: OIAPLXWJVSKKBH-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol” is a complex organic molecule. It contains a methoxybenzyl group, which is a benzyl group with a methoxy (OCH3) substituent . It also includes a tetrahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxybenzyl group would likely contribute to the compound’s overall polarity . The tetrahydro-1,3,5-triazine ring could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the methoxybenzyl group and the tetrahydro-1,3,5-triazine ring could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Neurotoxicity Studies

The compound has been utilized in neurotoxicity studies to understand the impact of certain psychoactive substances on neuronal cells. Research indicates that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of phenethylamines drugs . This makes it a valuable tool for assessing the safety profiles of new psychoactive compounds.

Mechanistic Insights into Drug Actions

Studies have explored the mechanisms underlying the actions of psychoactive drugs, particularly those related to the 2C family of phenethylamines . The compound can serve as a model to investigate the neurotoxic effects and the biochemical pathways involved in the action of these substances.

Development of Antidepressant Drugs

There’s ongoing research into the development of antidepressant drugs , where compounds like 5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol are being examined for their potential therapeutic effects . The compound’s interaction with serotonin receptors is of particular interest in this field.

Psychoactive Substance Analysis

The compound is used in the analysis of psychoactive substances to understand their structure-activity relationships. This includes studying the effects of various substitutions on the phenethylamine backbone and how they influence the psychoactive properties .

Serotonergic Hallucinogens Research

In the realm of serotonergic hallucinogens research , the compound provides insights into the oldest psychoactive substances used by humanity. It helps in understanding the profound changes in perception, mood, and cognitive processes induced by these substances .

Preclinical Research on Neurotransmission

The compound is pivotal in preclinical research focusing on neurotransmitter release and receptor interactions. It aids in characterizing the effects of selective serotonin receptor agonists and their impact on neurotransmission in various brain regions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the structural features of this compound, it could potentially be of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-15-10-5-3-2-4-9(10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPLXWJVSKKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 2
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 3
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 4
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 5
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 6
5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

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